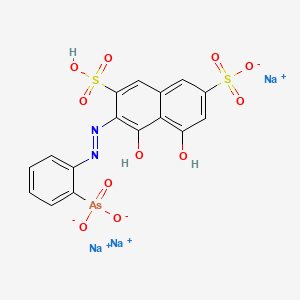
2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)benzenearsonic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate typically involves the reaction of suitable aldehydes with hydrazides. The process can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions . The choice of method depends on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of advanced techniques such as mechanochemical synthesis and vapour-mediated reactions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker for certain biological processes.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can be detected using various analytical techniques. This property makes it useful in detecting calcium levels in plasma and serum .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-hydroxy-4-(4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
- Trisodium 3-[(o-arsonatophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate
- Arsenazo III
Uniqueness
Trisodium 6-[2-(2-arsonatophenyl)hydrazin-1-ylidene]-5-hydroxy-4-oxo-7-sulfonaphthalene-2-sulfonate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property is not as pronounced in similar compounds, making it particularly valuable in applications requiring high specificity and sensitivity .
Properties
Molecular Formula |
C16H10AsN2Na3O11S2 |
|---|---|
Molecular Weight |
614.3 g/mol |
IUPAC Name |
trisodium;6-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
InChI Key |
NBVFGAJJMPGDDH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])O)O)[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















